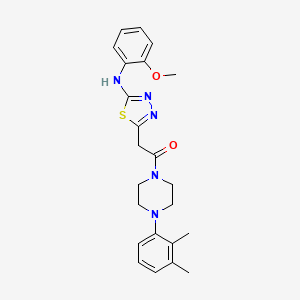

1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-(5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)ethanone

説明

特性

IUPAC Name |

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2S/c1-16-7-6-9-19(17(16)2)27-11-13-28(14-12-27)22(29)15-21-25-26-23(31-21)24-18-8-4-5-10-20(18)30-3/h4-10H,11-15H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLGLXLWCZAGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC3=NN=C(S3)NC4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-(5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)ethanone is a compound that combines piperazine and thiadiazole moieties, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

- A piperazine ring , which is often associated with psychoactive properties and interaction with neurotransmitter receptors.

- A thiadiazole moiety , known for its broad spectrum of biological activities including antimicrobial and anticancer effects.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:

- Thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines such as HCT116 (human colon cancer), H460 (human lung cancer), and MCF-7 (human breast cancer) with IC50 values ranging from 0.74 to 10.0 μg/mL .

- A specific study highlighted the anticancer activity of compounds containing the thiadiazole scaffold, emphasizing their potential in cancer therapy .

Antimicrobial Activity

The piperazine component of the compound contributes to its antimicrobial properties:

- Piperazine derivatives have been documented to exhibit antimicrobial activities against a range of pathogens, including bacteria and fungi .

- The presence of the thiadiazole ring enhances this activity, providing a synergistic effect that may improve efficacy against resistant strains.

Neuropharmacological Effects

The piperazine structure is also linked to neuropharmacological activities:

- Compounds with piperazine rings are known to interact with dopamine receptors and serotonin receptors, which are crucial in the treatment of psychiatric disorders .

- Studies have shown that modifications in the piperazine structure can lead to variations in receptor affinity and selectivity, influencing both therapeutic outcomes and side effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

- The presence of electron-donating groups (like methoxy groups) on the phenyl rings enhances lipophilicity and may improve membrane permeability, thereby increasing bioavailability.

- Variations in the piperazine substituents can significantly affect binding affinity to target receptors and overall pharmacological profiles .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Anticancer Study : A derivative containing a thiadiazole moiety was tested against multiple cancer cell lines, showing promising results with significant growth inhibition at low concentrations .

- Neuropharmacological Assessment : A related piperazine derivative was evaluated for its effects on dopamine receptor modulation, demonstrating potential as an antipsychotic agent based on receptor binding studies .

科学的研究の応用

Biological Activities

Research indicates that this compound may exhibit several pharmacological properties:

- Anticancer Activity : The presence of the thiadiazole group is associated with anticancer properties. Compounds containing thiadiazoles have been reported to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential utility as antimicrobial agents .

- CNS Activity : The piperazine component is often linked to neuropharmacological effects. Compounds with piperazine structures have been explored for their roles in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthesis and Mechanism of Action

Synthesis typically involves multi-step organic reactions, optimizing conditions for yield and purity. This compound's mechanism of action likely involves interaction with specific biological targets such as receptors or enzymes, modulating critical signaling pathways involved in cellular processes .

Case Studies

Several studies have explored the applications of similar compounds:

- Neurodegenerative Disorders : A study on piperazine derivatives demonstrated their potential as A2A adenosine receptor antagonists, which could be beneficial in treating neurodegenerative disorders. The binding affinity and inverse agonist potency were assessed, highlighting their therapeutic promise .

- Anticancer Research : Research into 1,2,4-triazole derivatives has shown that modifications can enhance anticancer efficacy. Compounds structurally related to the target compound have exhibited significant cytotoxicity against various cancer cell lines .

- Antimicrobial Studies : Compounds derived from thiadiazoles have been evaluated for their antibacterial activity against resistant strains, indicating that similar structural motifs could lead to effective antimicrobial agents .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?

The synthesis involves a multi-step sequence:

- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2: Piperazine ring functionalization via nucleophilic substitution or acylation, requiring controlled temperatures (60–80°C) and anhydrous solvents like acetonitrile .

- Step 3: Coupling the thiadiazole and piperazine moieties using a ketone linker, often catalyzed by bases (e.g., K₂CO₃) in DMF . Critical Parameters: Reaction time (6–24 hrs), solvent purity, and inert atmosphere to prevent oxidation of sensitive groups like the 2-methoxyphenylamine .

Q. How is the compound characterized post-synthesis, and what analytical methods validate purity?

- HPLC : Quantifies purity (>95% required for pharmacological assays) using C18 columns and acetonitrile/water gradients .

- NMR : Confirms structural integrity (e.g., ¹H-NMR for piperazine CH₂ groups at δ 2.5–3.5 ppm; ¹³C-NMR for ketone carbonyl at ~200 ppm) .

- Mass Spectrometry : Validates molecular weight (exact mass: ~493.6 g/mol) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Variable Substituents : Systematically modify the 2,3-dimethylphenyl (piperazine) and 2-methoxyphenyl (thiadiazole) groups to assess impact on receptor binding .

- Assays : Use radioligand binding (e.g., for serotonin/dopamine receptors) and functional assays (cAMP modulation) to quantify activity shifts .

- Computational Modeling : Perform docking studies (e.g., with 5-HT₁A or D₂ receptors) to predict substituent effects on binding affinity .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., receptor selectivity vs. off-target effects)?

- Orthogonal Validation : Combine in vitro receptor profiling with in vivo behavioral assays (e.g., forced swim test for antidepressant activity) to confirm target engagement .

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to off-target effects .

- Dose-Response Refinement : Test sub-nanomolar to micromolar ranges to distinguish primary targets from secondary interactions .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

- Intermediate Isolation : Purify thiadiazole precursors via column chromatography (silica gel, ethyl acetate/hexane eluent) to prevent degradation .

- Temperature Control : Maintain strict低温 (0–5°C) during acylation steps to avoid ketone oxidation .

- Catalyst Optimization : Replace hygroscopic bases (e.g., NaH) with polymer-supported catalysts to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。